molecular formula C17H30O5Si2 B14220503 Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol CAS No. 824393-86-4

Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol

Cat. No.: B14220503
CAS No.: 824393-86-4
M. Wt: 370.6 g/mol
InChI Key: WIFPVNMAOGBTDE-UHFFFAOYSA-N
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Description

Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol is a complex organic compound that features both benzoic acid and silyl ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol typically involves multiple steps. One common approach is to start with benzoic acid and introduce the silyl ether groups through a series of reactions. The process may involve:

    Esterification: Reacting benzoic acid with methanol in the presence of an acid catalyst to form methyl benzoate.

    Silylation: Introducing the silyl groups using reagents such as chlorodimethylsilane in the presence of a base like triethylamine.

    Hydrolysis: Converting the ester back to the acid form under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the silyl ether groups.

    Reduction: Reduction reactions can be used to modify the double bond in the but-3-en-1-ol moiety.

    Substitution: The silyl ether groups can be substituted with other functional groups using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Organolithium or Grignard reagents under anhydrous conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug intermediate or as a protective group in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol exerts its effects involves interactions with various molecular targets. The silyl ether groups can protect reactive sites during chemical reactions, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. The exact pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler compound without the silyl ether groups.

    Trimethylsilyl benzoate: Contains a silyl group but lacks the but-3-en-1-ol moiety.

    Methoxybenzoic acid: Features a methoxy group but not the silyl ether functionalities.

Uniqueness

Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol is unique due to the combination of benzoic acid and silyl ether groups, which provide both stability and reactivity. This makes it a versatile compound for various synthetic and industrial applications.

Properties

CAS No.

824393-86-4

Molecular Formula

C17H30O5Si2

Molecular Weight

370.6 g/mol

IUPAC Name

benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol

InChI

InChI=1S/C10H24O3Si2.C7H6O2/c1-12-14(3,4)9-10(7-8-11)15(5,6)13-2;8-7(9)6-4-2-1-3-5-6/h9,11H,7-8H2,1-6H3;1-5H,(H,8,9)

InChI Key

WIFPVNMAOGBTDE-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)C=C(CCO)[Si](C)(C)OC.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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